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Compound of Interest

Compound Name: Ethyl Cinnamate

Cat. No.: B044456 Get Quote

Introduction
Ethyl cinnamate (ethyl (2E)-3-phenylprop-2-enoate) is an aromatic ester widely recognized for

its pleasant, complex sensory profile. It is a key component in the flavor and fragrance industry,

valued for its sweet, fruity, balsamic, and slightly spicy characteristics, often with notes of

cinnamon, honey, and plum.[1][2][3] Naturally occurring in various plants and food items such

as cinnamon, strawberries, and red wine, ethyl cinnamate is also synthesized for commercial

use.[4][5][6] Its stability and versatile aroma make it a valuable ingredient in a wide range of

food products, including beverages, confectionery, and baked goods.[7][8] This document

provides detailed application notes, protocols, and technical data for the use of ethyl
cinnamate in food science research and development.

Physicochemical and Regulatory Information
Ethyl cinnamate is classified as Generally Recognized as Safe (GRAS) by the Flavor and

Extract Manufacturers Association (FEMA) and is approved by the U.S. Food and Drug

Administration (FDA) for use as a synthetic flavoring substance.[9][10][11]

Table 1: Physicochemical Properties of Ethyl Cinnamate
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Property Value Reference(s)

Chemical Formula C₁₁H₁₂O₂ [3][12]

Molecular Weight 176.21 g/mol [3][12]

Appearance
Colorless to pale yellow oily

liquid
[3][12]

Odor Profile

Sweet, balsamic, fruity, spicy,

powdery, with notes of

cinnamon & honey

[1][2]

Taste Profile
Balsamic, powdery, fruity,

berry, sweet, spicy, green
[1]

Melting Point 6-8 °C [12]

Boiling Point 271 °C [12]

Density 1.049 g/mL at 20 °C [12]

Solubility
Miscible in ethanol and oils;

insoluble in water and glycerol.
[1][4]

Flash Point >110 °C [4]

logP 3.01 [4]

Table 2: Regulatory and Identification Numbers
Identifier Value Reference(s)

CAS Number 103-36-6 [9][13]

FEMA Number 2430 [9][13]

JECFA Number 659 [9]

FDA Regulation 21 CFR 172.515 [11][14]

EC Number 203-104-6 [9][13]
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Applications in Food Products
Ethyl cinnamate's unique flavor profile allows for its use in a variety of food systems. Its low

volatility ensures flavor stability during processing.[7] It is particularly effective for enhancing

fruit flavors such as strawberry, cherry, and grape, and providing warm, spicy undertones to

cinnamon or vanilla profiles.[7][15]

Table 3: Recommended Usage Levels of Ethyl
Cinnamate in Food Categories

Food Category
Recommended
Level (ppm)

Flavor Contribution Reference(s)

General Use Up to 40 ppm
General fruity,

balsamic notes
[2]

Strawberry Flavors 200 - 1,000 ppm

Enhances authenticity

and fruity, guava-like

profile

[16]

Honey Flavors ~8,000 ppm
Imparts complexity

and richness
[16]

Cocoa & Chocolate

Flavors
~200 ppm

Increases authenticity

and depth
[16]

Passion Fruit Flavors ~200 ppm
Adds complexity and

balsamic notes
[16]

Peach & Apricot

Flavors
~100 ppm

Adds complexity and

realism
[16]

Beverages & Baked

Goods
Variable

Enhances cherry,

grape, strawberry, and

cinnamon profiles

[7]

Sensory Information
The perception of ethyl cinnamate is a dual process involving both olfaction (aroma) and

gustation (taste). Its aroma is detected by olfactory receptors, while its sweet taste component
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is perceived by taste receptors on the tongue.

Flavor Threshold: The reported flavor threshold is approximately 16 ppb, though the specific

medium is not always cited.[9]

Sensory Descriptors: Sweet, balsamic, fruity (plum, berry, guava), spicy (cinnamon), and

powdery.[1][17]

Olfactory and Gustatory Signaling Pathways
The sweet taste of esters like ethyl cinnamate is primarily mediated by the T1R2/T1R3 G-

protein coupled receptor (GPCR) on taste receptor cells.[10][18] The aroma is detected by a

combination of olfactory receptors (ORs), which are also GPCRs, in the olfactory epithelium.

[17][19]
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Caption: Sensory pathways for ethyl cinnamate perception.

Stability Profile
Ethyl cinnamate is generally considered a stable compound under typical food processing and

storage conditions.[4][20] It is non-discoloring in most media and has a high boiling point, which

contributes to its retention during baking and other heat treatments.[1][21] However, like most

esters, it can be susceptible to hydrolysis under strongly acidic or alkaline conditions, especially

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

http://www.leffingwell.com/odorthre.htm
https://www.researchgate.net/figure/Synthesis-of-ethyl-cinnamate-using-lipase_fig1_264695309
https://pmc.ncbi.nlm.nih.gov/articles/PMC11751049/
https://www.benchchem.com/product/b044456?utm_src=pdf-body
https://www.researchgate.net/publication/362287329_Sweet_Taste_Signaling_The_Core_Pathways_and_Regulatory_Mechanisms
https://www.mdpi.com/1422-0067/23/15/8225
https://pmc.ncbi.nlm.nih.gov/articles/PMC11751049/
https://colab.ws/articles/10.1016%2Fbs.coac.2021.10.001
https://www.benchchem.com/product/b044456?utm_src=pdf-body-img
https://www.benchchem.com/product/b044456?utm_src=pdf-body
https://www.benchchem.com/product/b044456?utm_src=pdf-body
https://aspire.apsu.edu/bitstreams/7453c2f1-6ca7-482c-bf42-3855225bd679/download
https://www.guidechem.com/encyclopedia/ethyl-cinnamate-dic1774.html
https://www.researchgate.net/figure/Synthesis-of-ethyl-cinnamate-using-lipase_fig1_264695309
https://jurnal.uns.ac.id/jkpk/article/viewFile/35525/27122
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


when heated, which would yield cinnamic acid and ethanol. Specific kinetic data on its

degradation as a function of pH and temperature in various food matrices is limited, and

stability testing is recommended for specific product formulations.

Experimental Protocols
Protocol for Enzymatic Synthesis of Ethyl Cinnamate
This protocol describes a high-yield, environmentally friendly method for synthesizing ethyl
cinnamate using an immobilized lipase catalyst.[3][7]

Materials:

trans-Cinnamic acid

Ethanol (anhydrous)

Immobilized Lipase (e.g., Lipozyme TLIM or Novozyme 435)

Isooctane (or other suitable non-polar solvent)

Molecular sieves (optional, for water removal)

Shaking incubator or orbital shaker with temperature control

Glass reaction vessel (e.g., 50 mL screw-cap flask)

Procedure:

Reactant Preparation: In the reaction vessel, combine trans-cinnamic acid (e.g., 0.1 M) and

ethanol. An excess of ethanol is used to drive the equilibrium towards the product; a

substrate molar ratio (Ethanol:Acid) of 3:1 to 6:1 is effective.[13]

Solvent Addition: Add isooctane to the desired total volume (e.g., 20 mL). Isooctane has

been shown to facilitate high yields.[7]

Enzyme Addition: Add the immobilized lipase. An enzyme loading of 15-25 mg/mL of reaction

volume is a typical starting point.[13]
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Reaction Incubation: Securely cap the vessel and place it in a shaking incubator set to 50 °C

and 200 rpm. The optimal temperature can range from 40-60 °C depending on the specific

lipase used.[7]

Reaction Monitoring: Allow the reaction to proceed for 24-48 hours. The reaction progress

can be monitored by taking small aliquots over time and analyzing them via GC-MS or

HPLC.

Product Recovery: After the reaction reaches completion (or equilibrium), stop the shaker.

The immobilized enzyme can be easily recovered by simple filtration or decantation for

potential reuse.

Purification: The solvent (isooctane) and excess ethanol can be removed from the filtrate

under reduced pressure using a rotary evaporator to yield the crude ethyl cinnamate
product. Further purification via column chromatography can be performed if necessary.
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Caption: Workflow for enzymatic synthesis of ethyl cinnamate.
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Protocol for Quantification of Ethyl Cinnamate in a
Beverage Matrix via GC-MS
This protocol provides a general method for sample preparation and analysis of ethyl
cinnamate in a clear beverage matrix (e.g., wine, soft drink) using Gas Chromatography-Mass

Spectrometry (GC-MS).

Materials & Equipment:

Liquid-Liquid Extraction (LLE) solvents: Dichloromethane or Ethyl Acetate (HPLC grade)

Anhydrous sodium sulfate

Internal Standard (IS): e.g., Ethyl nonanoate or other suitable ester not present in the

sample.

GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms, or similar non-polar

column)

Vortex mixer, centrifuge, separation funnel

Procedure:

Sample Preparation:

Pipette 10 mL of the degassed beverage sample into a 50 mL centrifuge tube.

Spike the sample with a known concentration of the internal standard (e.g., 50 µL of a 100

ppm IS solution).

Add 1 g of NaCl to increase the ionic strength of the aqueous phase and improve

extraction efficiency.

Add 10 mL of dichloromethane.

Vortex vigorously for 2 minutes.

Centrifuge at 4000 rpm for 5 minutes to separate the layers.
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Extraction:

Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a

small amount of anhydrous sodium sulfate to remove residual water.

Repeat the extraction step on the aqueous layer with a fresh 10 mL of dichloromethane to

ensure complete recovery.

Combine the organic extracts.

Concentration:

Gently evaporate the combined extract down to a final volume of 1 mL under a stream of

nitrogen. Avoid complete dryness.

GC-MS Analysis:

Inject 1 µL of the final extract into the GC-MS system.

Table 4: Example GC-MS Parameters for Ethyl
Cinnamate Analysis
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Parameter Setting

Gas Chromatograph

Column
30 m x 0.25 mm ID x 0.25 µm film thickness

(e.g., DB-5ms)

Inlet Temperature 250 °C

Injection Mode Splitless (1 min)

Carrier Gas Helium, constant flow at 1.0 mL/min

Oven Program
50 °C (hold 2 min), ramp at 10 °C/min to 280 °C

(hold 5 min)

Mass Spectrometer

Ion Source Temp. 230 °C

Quadrupole Temp. 150 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Acquisition Mode
Scan (m/z 40-350) or Selected Ion Monitoring

(SIM) for higher sensitivity

SIM Ions (m/z) Quantifier: 176 (M⁺), Qualifiers: 148, 103, 77

Data Analysis: Quantification is achieved by creating a calibration curve using standards of

known ethyl cinnamate concentrations prepared in a similar matrix. The ratio of the ethyl
cinnamate peak area to the internal standard peak area is plotted against concentration.

Conclusion
Ethyl cinnamate is a highly effective and versatile flavoring agent with a well-established

safety profile. Its unique sensory characteristics make it suitable for a broad spectrum of food

and beverage applications, particularly in the enhancement of fruit and sweet-spicy flavor

profiles. The protocols provided herein for synthesis and quantification offer robust

methodologies for researchers and developers working with this valuable flavor compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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